molecular formula C11H11N3OS B487682 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 69635-81-0

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B487682
CAS No.: 69635-81-0
M. Wt: 233.29g/mol
InChI Key: SLKPWVISRATEOW-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized with carbon disulfide and methyl iodide to yield the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to the corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylphenyl)benzene sulfonamide
  • 4-methyl-N-(4-methylphenyl)benzamide
  • 4-methylphenethylamine

Uniqueness

4-methyl-N-(4-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-3-5-9(6-4-7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPWVISRATEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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